2-methyl-4-methylenetetrahydro-2H-pyran
Overview
Description
2-Methyl-4-methylenetetrahydro-2H-pyran is an organic compound with the molecular formula C7H12O. It is a member of the tetrahydropyran family, characterized by a six-membered ring containing five carbon atoms and one oxygen atom. This compound is known for its unique structure, which includes a methylene group attached to the tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-methylenetetrahydro-2H-pyran typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-methylacrolein with formaldehyde to form a dioxane intermediate.
Hydrogenation: The dioxane intermediate is then subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-methylenetetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated derivatives
Substitution: Substituted tetrahydropyran derivatives
Scientific Research Applications
2-Methyl-4-methylenetetrahydro-2H-pyran has diverse applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-methyl-4-methylenetetrahydro-2H-pyran involves its interaction with specific molecular targets. The methylene group in the compound can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A saturated six-membered ring containing five carbon atoms and one oxygen atom.
2-Methyl-4-methylenetetrahydro-2H-pyran: Similar structure but with a methylene group attached to the ring.
2H-Pyran: Contains two double bonds within the six-membered ring.
Uniqueness
This compound is unique due to the presence of the methylene group, which imparts distinct reactivity and chemical properties compared to other tetrahydropyran derivatives. This structural feature makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications .
Properties
IUPAC Name |
2-methyl-4-methylideneoxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-3-4-8-7(2)5-6/h7H,1,3-5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBSDTXMEGMIBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C)CCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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